molecular formula C21H25N3O3 B2765893 3,4-dimethoxy-N-[1-(1-propyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide CAS No. 850921-32-3

3,4-dimethoxy-N-[1-(1-propyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide

Cat. No.: B2765893
CAS No.: 850921-32-3
M. Wt: 367.449
InChI Key: UQRXNYFDCFMVNO-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-[1-(1-propyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide is a synthetic organic compound that belongs to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-[1-(1-propyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide typically involves the condensation of 3,4-dimethoxybenzoic acid with 1-(1-propyl-1H-benzimidazol-2-yl)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-[1-(1-propyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The benzimidazole ring can be reduced to form dihydrobenzimidazole derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or iodine (I2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydrobenzimidazole derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

3,4-dimethoxy-N-[1-(1-propyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily by inhibiting the activity of microsomal prostaglandin E synthase-1 (mPGES-1). This enzyme is involved in the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2), a key mediator of inflammation . By blocking this pathway, the compound reduces the production of PGE2, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-dimethoxy-N-[1-(1-propyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methoxy groups and benzimidazole core make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3,4-dimethoxy-N-[1-(1-propylbenzimidazol-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-5-12-24-17-9-7-6-8-16(17)23-20(24)14(2)22-21(25)15-10-11-18(26-3)19(13-15)27-4/h6-11,13-14H,5,12H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQRXNYFDCFMVNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1C(C)NC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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